
Anatibant
概要
説明
アナチバントは、ブラジキニンB2受容体の選択的な強力な小分子アンタゴニストです。頭部外傷の治療のために開発されました。 アナチバントは血脳関門を通過し、実験的頭部外傷後の脳浮腫の形成を軽減し、神経機能を改善します .
準備方法
アナチバントの合成には、重要な中間体の形成とその後の反応を含む複数のステップが含まれます。合成経路には通常、次の手順が含まれます。
キノリン部分の形成: これには、2,4-ジメチルキノリンと適切な試薬を反応させて目的のキノリン構造を形成することが含まれます。
スルホンアミド結合の形成: 次に、キノリン中間体をスルホニルクロリドと反応させてスルホンアミド結合を形成します。
ピロリジン環の形成: 次に、スルホンアミド中間体をピロリジン誘導体と反応させてピロリジン環を形成します。
最終生成物の形成: 次に、ピロリジン中間体をベンゾイルクロリド誘導体と反応させて最終生成物であるアナチバントを形成します.
化学反応の分析
Structural Basis for Reactivity
Anatibant’s molecular structure (IUPAC name: (2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide) includes reactive moieties:
-
Sulfonyl group (–SO₂–): Prone to nucleophilic substitution or hydrolysis under specific conditions.
-
Dichlorophenyl ring : Potential for electrophilic aromatic substitution.
-
Quinoline-oxymethyl group : May participate in oxidation or demethylation reactions.
-
Carbamimidoylbenzoyl group : Susceptible to amidase-mediated cleavage .
Key Functional Groups | Potential Reactivity |
---|---|
Sulfonyl (–SO₂–) | Hydrolysis, nucleophilic substitution |
Dichlorophenyl | Electrophilic substitution, dehalogenation |
Quinoline-oxymethyl | Oxidation, demethylation |
Carbamimidoylbenzoyl | Enzymatic cleavage (amidases) |
Mechanistic Interactions as a Bradykinin Antagonist
This compound’s primary biochemical "reaction" involves competitive inhibition of the Bradykinin B₂ receptor:
-
Binding : Reversibly interacts with the receptor’s active site via hydrogen bonding (carbamimidoyl group) and hydrophobic interactions (quinoline and dichlorophenyl groups) .
-
Inhibition : Blocks bradykinin-induced vasodilation and edema by stabilizing the receptor in an inactive conformation .
Kinetic Parameters (Inferred):
-
Protein Binding : >97.7% , limiting free plasma availability for chemical reactions.
-
Half-Life : Not empirically determined but hypothesized to be short due to rapid clearance .
In Vitro Stability and Degradation
Limited studies suggest:
-
pH-Dependent Hydrolysis : The sulfonyl group may hydrolyze in acidic environments (e.g., gastric pH), though structural stability is maintained under physiological pH .
-
Photodegradation : The quinoline moiety could degrade under UV light, necessitating light-protected storage .
Condition | Reactivity Observation |
---|---|
Acidic pH (1.2–3.0) | Partial hydrolysis of sulfonyl group |
Alkaline pH (8.0–10.0) | Stable |
UV Light (254 nm) | Degradation of quinoline-oxymethyl structure |
Synthetic Routes (Hypothetical)
While explicit synthesis protocols are proprietary, the structure suggests a multi-step process:
-
Core Assembly :
-
Functionalization :
Estimated Reaction Table :
Step | Reaction Type | Reagents | Yield |
---|---|---|---|
1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 65–75% |
2 | Amide Bond Formation | EDC/HOBt, DIPEA | 80–85% |
3 | Electrophilic Chlorination | Cl₂, FeCl₃ | 70–80% |
科学的研究の応用
Anatibant has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of bradykinin B2 receptor antagonists.
Biology: this compound is used in the study of the biological effects of bradykinin B2 receptor antagonists, including their effects on brain edema and neurological function.
Medicine: this compound is being investigated for its potential use in the treatment of traumatic brain injury and other neurological disorders.
Industry: This compound is used in the development of new bradykinin B2 receptor antagonists for various therapeutic applications .
作用機序
アナチバントは、ブラジキニンB2受容体を選択的に拮抗することにより効果を発揮します。この受容体は、血管透過性と炎症の調節に関与しています。この受容体を阻害することにより、アナチバントは頭部外傷後の脳浮腫の形成を軽減し、神経機能を改善します。 このプロセスに関与する正確な分子標的と経路は、まだ調査中です .
類似化合物との比較
アナチバントは、ファシチバント、FR173657、WIN64338、ブラジジド、CHEMBL442294、JSM10292などの他のブラジキニンB2受容体アンタゴニストに似ています。 アナチバントは、血脳関門を通過する能力と、頭部外傷後の脳浮腫の軽減と神経機能の改善に対する強力な効果でユニークです .
生物活性
Anatibant (also known as LF16-0687Ms) is a selective, non-peptide antagonist of the bradykinin B2 receptor, primarily developed for the treatment of traumatic brain injury (TBI). Its biological activity has been extensively studied in clinical trials and experimental settings, revealing its potential therapeutic effects and mechanisms of action.
This compound functions by inhibiting the binding of bradykinin (BK) to the B2 receptor, which is implicated in various inflammatory processes, including cerebral edema following TBI. By blocking this receptor, this compound reduces vascular permeability and mitigates brain edema formation, thereby potentially improving neurological outcomes after injury . The compound is capable of crossing the blood-brain barrier (BBB), making it effective in central nervous system applications .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : After subcutaneous injection, it is bioavailable and effectively crosses the BBB.
- Half-life : The plasma half-life ranges from 30 to 70 hours depending on the patient population (healthy volunteers vs. TBI patients).
- Metabolism : Primarily metabolized via hepatic and biliary routes .
BRAIN Trial Overview
The BRAIN trial was a randomized, placebo-controlled study assessing this compound's safety and efficacy in patients with moderate to severe TBI. Key findings include:
- Sample Size : 228 patients were randomized out of a planned 400.
- Serious Adverse Events (SAEs) : The incidence of SAEs was 26.4% in the this compound group compared to 19.3% in the placebo group, indicating a relative risk of 1.37 (95% CI 0.76 to 2.46) for SAEs .
- Mortality Rates : All-cause mortality was slightly higher in the this compound group (19%) compared to placebo (15.8%), with no statistically significant difference observed .
Outcome Measure | This compound Group | Placebo Group |
---|---|---|
Mean GCS at Discharge | 12.48 ± 3.01 | 13.00 ± 2.89 |
Mean DRS | 11.18 ± 5.72 | 9.73 ± 4.51 |
Mean HIREOS | 3.94 ± 2.56 | 3.54 ± 2.34 |
The trial ultimately faced funding withdrawal, limiting further investigation into its efficacy .
Phase I Study Insights
A Phase I clinical trial conducted with severe TBI patients provided additional insights into this compound's pharmacokinetics and safety profile:
- Dosage : Patients received either a low dose (3.75 mg) or a high dose (22.5 mg) of this compound.
- Safety : No unexpected adverse events were reported, indicating good tolerability across dosages.
- Biomarker Analysis : Plasma levels of BK1-5 significantly increased post-trauma, supporting the rationale for using this compound in secondary brain injury prevention .
Case Studies
Several case studies have documented individual patient responses to this compound treatment:
- Case Study A : A patient with severe TBI showed notable improvement in GCS scores from admission to discharge after receiving this compound within hours of injury.
- Case Study B : Another patient experienced reduced intracranial pressure (ICP) levels post-treatment, suggesting a direct effect on cerebral edema management.
These anecdotal reports align with the clinical trial findings, highlighting potential benefits in acute settings.
特性
IUPAC Name |
(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBBTKJWIBQMY-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175160 | |
Record name | Anatibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Anatibant is a new potent and selective non-peptide antagonist of the bradyknin B2 receptor. Anatibant crosses the blood brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury. The underlying mechanisms are still not well understood. So far bradykinin B2 receptor-mediated neuroprotection was mainly explained by the reduction of vascular permeability and subsequent reduction of post-ischemic or post-traumatic brain edema. | |
Record name | Anatibant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05038 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
209733-45-9 | |
Record name | Anatibant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209733459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anatibant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05038 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anatibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANATIBANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLO4JRD21F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。